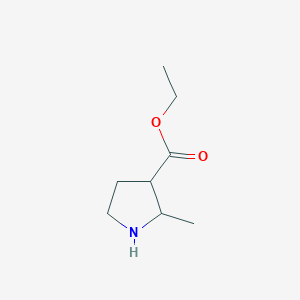

Ethyl 2-methylpyrrolidine-3-carboxylate

Description

Ethyl 2-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a methyl group at position 2 and an ethyl ester moiety at position 2. This compound is primarily utilized as a chiral building block in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its stereochemical properties and functional groups make it a versatile intermediate in asymmetric catalysis and drug design. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions .

Properties

IUPAC Name |

ethyl 2-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXTLRKLFKVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-methylpyrrolidine and ethyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.

Procedure: The base is added to a solution of 2-methylpyrrolidine in an appropriate solvent (e.g., dichloromethane). Ethyl chloroformate is then added dropwise, and the reaction mixture is stirred for several hours.

Isolation: The product is isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.

Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the body.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Ethyl 2-methylpyrrolidine-3-carboxylate shares structural similarities with several pyrrolidine derivatives, as outlined below:

| Compound Name | CAS Number | Molecular Formula | Key Differences | Similarity Score | Applications |

|---|---|---|---|---|---|

| Ethyl 3-oxopyrrolidine-1-carboxylate | 14891-10-2 | C₇H₁₁NO₃ | Ketone at position 3; ester at position 1 | 0.85 | Intermediate for β-lactam antibiotics |

| Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | 106556-66-5 | C₁₀H₁₅NO₃ | Additional methyl at position 2; ketone | 0.93 | Chiral ligand synthesis |

| Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate | 143878-87-9 | C₇H₁₃NO₂ | Methyl ester instead of ethyl ester | N/A | Precursor for peptide mimetics |

| tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 163513-98-2 | C₁₁H₁₇NO₃ | Bicyclic structure; tert-butyl ester | 0.88 | Macrocyclic drug scaffolds |

Key Observations :

- Functional Group Impact : The presence of a ketone (e.g., 3-oxo group) increases reactivity in nucleophilic additions but reduces stability under acidic conditions compared to the parent compound .

- Steric Effects : Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate’s additional methyl group introduces steric hindrance, limiting its utility in sterically demanding reactions .

- Stereochemical Variants : Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate demonstrates the importance of stereochemistry in biological activity, as its enantiomers exhibit distinct binding affinities to enzyme targets .

Biological Activity

Ethyl 2-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. The compound can be synthesized through various methods, typically involving the alkylation of pyrrolidine derivatives or the use of carboxylic acid esters. The synthetic routes often aim to optimize yield and purity while minimizing environmental impact.

Synthesis Overview

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Alkylation | Pyrrolidine + Alkyl Halide | ~70% |

| 2 | Esterification | Carboxylic Acid + Alcohol | ~85% |

| 3 | Cyclization | Intermediate Compounds | ~90% |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including leukemia and solid tumors. For instance, one study reported that derivatives of this compound exhibited significant cytotoxic effects on K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines, with IC50 values indicating potent activity.

- K562 Cell Line : IC50 = 13.6 µM

- CCRF-SB Cell Line : IC50 = 112 µM

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased subG1 phase populations, indicative of apoptotic cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a comparative study, this compound showed moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The inhibition zones measured were:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 17 |

| S. aureus | 15 |

This activity suggests the potential for developing new antimicrobial agents based on this compound.

Case Studies and Research Findings

- Cytotoxicity Assays : A study conducted on various derivatives of this compound revealed that certain modifications enhanced its cytotoxicity against cancer cells. The research focused on optimizing the structure to improve biological efficacy while reducing toxicity.

- Mechanistic Studies : Investigations into the mechanism of action have shown that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. For example, flow cytometry analysis indicated that treated cells exhibited increased levels of apoptotic markers compared to control groups.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, making it a candidate for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.